molecular formula C16H24ClNO4 B1195414 1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride CAS No. 70585-59-0

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride

Cat. No. B1195414
CAS RN: 70585-59-0
M. Wt: 329.82 g/mol
InChI Key: FUYNGWCGSJHNDN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, commonly referred to as 1-(2,6-DMPH) is a synthetic compound that has been studied for its potential applications in medical and scientific research. 1-(2,6-DMPH) is a structural analog of the neurotransmitter dopamine, and it has been found to have a range of effects on biochemical and physiological processes in the body.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride involves the conversion of 2,6-dimethoxyphenol to 1-(2,6-dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride through a series of chemical reactions.

Starting Materials
2,6-dimethoxyphenol, 1-pyrrolidine, butanone, hydrochloric acid, sodium hydroxide, sodium sulfate, potassium carbonate, acetic anhydride, p-toluenesulfonic acid

Reaction
Step 1: 2,6-dimethoxyphenol is reacted with acetic anhydride and p-toluenesulfonic acid to form 2,6-dimethoxyacetophenone., Step 2: 2,6-dimethoxyacetophenone is reacted with sodium hydroxide and potassium carbonate to form 2,6-dimethoxybenzoic acid., Step 3: 2,6-dimethoxybenzoic acid is reacted with thionyl chloride to form 2,6-dimethoxybenzoyl chloride., Step 4: 2,6-dimethoxybenzoyl chloride is reacted with 1-pyrrolidine to form 1-(2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)butan-1-one., Step 5: 1-(2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)butan-1-one is reacted with hydrochloric acid to form 1-(2,6-dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride., Step 6: The product is purified using sodium sulfate and recrystallization.

Scientific Research Applications

1-(2,6-DMPH) has been studied for its potential applications in medical and scientific research. It has been found to possess a range of biological activities that make it useful for a variety of research applications. For example, it has been used as an agonist of the dopamine receptor, and it has been studied for its potential to treat Parkinson’s disease and other neurological disorders. It has also been studied for its potential to modulate the release of hormones and neurotransmitters, and it has been used as a research tool to study the effects of dopamine on the brain.

Mechanism Of Action

1-(2,6-DMPH) is believed to act as an agonist of the dopamine receptor. It binds to the dopamine receptor and activates it, causing a series of biochemical and physiological effects. It is believed that the effects of 1-(2,6-DMPH) are mediated by its ability to increase the production of dopamine in the brain. This increased production of dopamine is thought to be responsible for the range of effects that are observed when 1-(2,6-DMPH) is administered.

Biochemical And Physiological Effects

1-(2,6-DMPH) has been found to have a range of biochemical and physiological effects. It has been found to increase the production of dopamine in the brain, which can lead to increased alertness, improved mood, and enhanced cognitive function. It has also been found to possess anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been found to modulate the release of hormones and neurotransmitters, which can affect a range of physiological processes.

Advantages And Limitations For Lab Experiments

1-(2,6-DMPH) is a relatively easy compound to synthesize, and it is relatively stable, making it a suitable compound for use in laboratory experiments. Additionally, it has been found to possess a range of biological activities, which makes it useful for a variety of research applications. However, it is important to note that 1-(2,6-DMPH) has not been approved by the FDA for use in humans, and it should only be used in laboratory experiments under the supervision of a qualified professional.

Future Directions

1-(2,6-DMPH) has a range of potential applications in medical and scientific research, and there are a number of future directions that could be explored. For example, further research could be conducted to determine the full range of effects that 1-(2,6-DMPH) has on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 1-(2,6-DMPH) for the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of 1-(2,6-DMPH) as an anti-inflammatory and antioxidant agent. Finally, further research could be conducted to explore the potential of 1-(2,6-DMPH) as a research tool to study the effects of dopamine on the brain.

properties

IUPAC Name

1-(4-hydroxy-2,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-20-14-10-12(18)11-15(21-2)16(14)13(19)6-5-9-17-7-3-4-8-17;/h10-11,18H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYNGWCGSJHNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCCN2CCCC2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220868
Record name Crl 40634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride

CAS RN

70585-59-0
Record name Crl 40634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crl 40634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one Hydrochloride (p-Desmethyl-Buflomedil Hydrochloride)
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